N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462719
InChI: InChI=1S/C9H18N2O2/c1-8(13)10-6-9-2-3-11(7-9)4-5-12/h9,12H,2-7H2,1H3,(H,10,13)
SMILES: CC(=O)NCC1CCN(C1)CCO
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13462719

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C9H18N2O2/c1-8(13)10-6-9-2-3-11(7-9)4-5-12/h9,12H,2-7H2,1H3,(H,10,13)
Standard InChI Key ASOMEXWUGFXGNT-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCN(C1)CCO
Canonical SMILES CC(=O)NCC1CCN(C1)CCO

Introduction

Molecular Formula and Weight

  • Molecular Formula: C8H16N2O2C_8H_{16}N_2O_2

  • Molecular Weight: Approximately 172.23 g/mol

IUPAC Name

The systematic IUPAC name for this compound is N-[1-(2-hydroxyethyl)pyrrolidin-3-ylmethyl]acetamide.

General Synthetic Route

The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-acetamide can be achieved through a multi-step process involving:

  • Preparation of the pyrrolidine intermediate: Starting with commercially available pyrrolidine derivatives, functionalization at the nitrogen atom introduces the hydroxyethyl group.

  • Amidation reaction: The acetamide moiety is introduced via reaction with acetic anhydride or acetyl chloride in the presence of a base.

Reaction Conditions

Typical conditions include:

  • Solvent: Dichloromethane or ethanol.

  • Catalyst: Acidic or basic catalysts depending on the step.

  • Temperature: Ambient to slightly elevated temperatures (25–50°C).

Pharmaceutical Potential

Compounds containing similar structural motifs are often studied for their pharmaceutical properties, including:

  • Neuroprotection: Pyrrolidine derivatives have been explored for their effects on neurotransmitter systems.

  • Anti-inflammatory Activity: Hydroxyethyl-substituted amides have shown potential in reducing inflammation in preclinical studies.

Biochemical Research

The compound may serve as a building block for designing enzyme inhibitors or receptor ligands due to its functional groups.

Spectroscopic Techniques

To confirm its structure, the following methods are commonly employed:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals corresponding to hydroxyl, methylene, and amide protons.

    • 13C^{13}C-NMR: Peaks for carbonyl carbon and aliphatic carbons.

  • IR (Infrared Spectroscopy):

    • Characteristic peaks for OH-OH (~3300 cm1^{-1}) and C=O-C=O (~1650 cm1^{-1}).

Mass Spectrometry

Mass spectrometry confirms the molecular weight with a peak at m/z=172m/z = 172 (parent ion).

Hazards

While specific data on this compound may be limited, general precautions include:

  • Avoiding inhalation or skin contact.

  • Using proper personal protective equipment (PPE).

Storage

Store in a cool, dry place away from light and moisture.

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